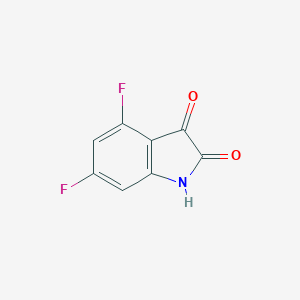

4,6-difluoro-1H-indole-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoro-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVXDNUTNIKQMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)C2=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562625 |

Source

|

| Record name | 4,6-Difluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126674-93-9 |

Source

|

| Record name | 4,6-Difluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4,6-difluoro-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4,6-difluoro-1H-indole-2,3-dione, also known as 4,6-difluoroisatin, is a fluorinated heterocyclic compound belonging to the isatin family. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potential anticancer, antiviral, and antimicrobial properties. The introduction of fluorine atoms into the isatin scaffold can profoundly influence its physicochemical properties, such as lipophilicity, acidity, and metabolic stability, which in turn can modulate its biological activity and pharmacokinetic profile. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols to aid researchers in its application and further development.

Molecular and General Properties

A foundational understanding of a compound begins with its basic molecular and physical characteristics. These properties are crucial for identification, purity assessment, and determining appropriate handling and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 126674-93-9 | [1][2] |

| Molecular Formula | C₈H₃F₂NO₂ | [1] |

| Molecular Weight | 183.11 g/mol | [1] |

| Appearance | Pale-yellow to yellow-brown solid | |

| Purity | Typically ≥95% | |

| Storage | Room Temperature, sealed in a dry environment | [3] |

Structural Elucidation and Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the chemical structure and purity of this compound. This section details the expected spectroscopic signatures and provides standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within the molecule.

The proton NMR spectrum provides information on the aromatic protons of the difluorinated benzene ring and the amine proton.

¹H-NMR Data (DMSO-d₆):

-

δ 11.20 (1H, br s): This broad singlet corresponds to the acidic proton of the amine (N-H) group at position 1.[3]

-

δ 6.84 (1H, dt, J = 9.8 and 2.0 Hz): This signal is attributed to the proton at position 7 of the indole ring.[3]

-

δ 6.60 (1H, dd, J = 8.8 and 2.0 Hz): This signal corresponds to the proton at position 5 of the indole ring.[3]

Carbon-13 NMR provides insights into the number and types of carbon atoms present in the molecule. For this compound, eight distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of the attached fluorine and oxygen atoms, as well as the hybridization state of the carbons.[4][5]

Expected ¹³C-NMR Chemical Shift Ranges:

-

C=O (ketone and amide): 160-220 ppm[6]

-

Aromatic C-F: 150-170 ppm (with large C-F coupling constants)

-

Aromatic C-H and C-C: 100-150 ppm[4]

Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[7][8] For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at positions 4 and 6. The chemical shifts and coupling patterns will be influenced by their positions on the aromatic ring and coupling to nearby protons.[9][10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Expected Characteristic IR Absorptions:

-

N-H Stretch: A moderate to sharp band around 3200-3400 cm⁻¹

-

C=O Stretches (amide and ketone): Two strong bands in the region of 1680-1750 cm⁻¹

-

C=C Aromatic Stretch: Bands in the 1450-1600 cm⁻¹ region

-

C-F Stretch: Strong bands in the 1100-1300 cm⁻¹ region

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 183.11 and 184.12, respectively.[12][13][14][15]

Physicochemical Properties and Their Determination

Understanding the physicochemical properties of this compound is critical for its application in drug discovery and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point

The melting point is a key indicator of a compound's purity and identity. Pure crystalline solids typically have a sharp melting point range.

Experimental Protocol for Melting Point Determination: [16][17][18][19]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Initial Determination: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.

-

Accurate Determination: The measurement is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.

Solubility

Solubility is a critical parameter for drug delivery and biological testing. It is important to determine the solubility in both aqueous and organic solvents.

Kinetic Solubility Assay Protocol: [20][21][22][23][24]

This high-throughput method is commonly used in early drug discovery.

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: The DMSO stock solution is added to a microtiter plate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).

-

Precipitate Detection: The presence of a precipitate is detected by measuring the turbidity (nephelometry) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS.

Acidity (pKa)

The acidity of the N-H proton in the indole ring is an important determinant of the compound's ionization state at physiological pH, which affects its solubility, permeability, and target binding.

Predicted pKa:

-

A predicted pKa value for the N-H proton is approximately 7.65 ± 0.20.[3] This suggests that at physiological pH (7.4), a significant portion of the molecules will be in the deprotonated (anionic) form.

Experimental pKa Determination using ¹⁹F NMR: [25][26][27]

-

Sample Preparation: A series of solutions of this compound are prepared in buffers of varying pH.

-

¹⁹F NMR Spectra Acquisition: The ¹⁹F NMR spectrum is recorded for each sample.

-

Data Analysis: The chemical shifts of the fluorine atoms will change as a function of pH due to the deprotonation of the N-H group. By plotting the change in chemical shift versus pH and fitting the data to the Henderson-Hasselbalch equation, the pKa can be accurately determined.

Experimental Workflows and Data Interpretation

To provide a cohesive understanding of how these properties are interrelated and determined, the following workflow diagrams illustrate the logical progression of experiments.

Caption: Experimental workflow for the characterization of this compound.

Caption: Logical flow for the structural elucidation of this compound.

Conclusion

The physicochemical properties of this compound outlined in this guide provide a critical foundation for its application in scientific research and drug development. The presence of two fluorine atoms significantly influences its electronic properties, acidity, and potential for intermolecular interactions. The provided experimental protocols offer a standardized approach to verify these properties, ensuring data quality and reproducibility. A thorough understanding and characterization of these fundamental attributes are paramount for unlocking the full therapeutic potential of this promising fluorinated isatin derivative.

References

-

Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3651–3659. [Link]

-

Khaled, M. B., Saunders, C. M., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

SOP Guide for Pharma. (2024). SOP for Melting Point Determination. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Nature Communications, 11(1), 1-10. [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Scribd. (n.d.). SOP For Melting Point Calibration. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Van der Burg, W. J., & Eeltink, S. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 55(6), e4479. [Link]

-

Pharmaguideline. (n.d.). SOP for Melting Point Apparatus. [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

Venter, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 586. [Link]

-

BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022). SOP FOR MELTING POINT APPARATUS. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

PubMed. (2011). In vitro solubility assays in drug discovery. [Link]

-

PubMed Central. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

-

ACS Publications. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

ACS Publications. (2011). Electrospray Ionization Efficiency Scale of Organic Compounds. [Link]

-

Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. [Link]

-

ResearchGate. (2019). a) Experimental pKa and the calculated gas‐phase acidities (ΔH in.... [Link]

-

Chemsrc. (n.d.). This compound | CAS#:126674-93-9. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

-

James Ashenhurst. (n.d.). Summary of C13-NMR Interpretation. [Link]

-

ResearchGate. (2002). Calculated and experimental 13 C NMR chemical shifts. [Link]

-

NIH. (2022). Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. (2015). Determination of p K a values of fluorocompounds in water using 19 F NMR. [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link]

-

Supporting Information. (n.d.). 3 - Supporting Information. [Link]

-

DTIC. (1970). Fluorine-19 Nuclear Magnetic Resonance. [Link]

-

BuyersGuideChem. (n.d.). 4,6-Difluoro-2,3-dihydro-1H-indole-2,3-dione | 126674-93-9. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NFDI4Chem Search Service. (n.d.). 13C nuclear magnetic resonance spectroscopy (13C NMR). [Link]

-

PubMed. (2009). synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors. [Link]

Sources

- 1. This compound | CAS#:126674-93-9 | Chemsrc [chemsrc.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4,6-DIFLUOROINDOLINE-2,3-DIONE CAS#: 126674-93-9 [amp.chemicalbook.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 14. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]

- 17. scribd.com [scribd.com]

- 18. SOP for Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 19. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 22. enamine.net [enamine.net]

- 23. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. charnwooddiscovery.com [charnwooddiscovery.com]

- 25. researchgate.net [researchgate.net]

- 26. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

A Senior Application Scientist's Field Guide to a Versatile Fluorinated Scaffold

An In-Depth Technical Guide to 4,6-difluoro-1H-indole-2,3-dione

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Isatins

In the landscape of modern medicinal chemistry, the indole-2,3-dione, or isatin, scaffold is a privileged structure, renowned for its versatile biological activities.[1][2][3] Its rigid, planar structure provides a unique framework for interacting with a multitude of biological targets. When this core is strategically functionalized with fluorine atoms, as in the case of this compound, its potential is significantly amplified. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[4][5]

This guide provides a comprehensive technical overview of this compound, a key building block for the synthesis of novel therapeutic agents. We will delve into its chemical identity, synthesis, experimental protocols, and critical safety considerations, offering field-proven insights for its effective application in research and drug development.

Core Chemical Identity and Physicochemical Properties

This compound, also commonly known as 4,6-difluoroisatin, is a crystalline solid whose identity is confirmed by its unique identifiers and properties.[6][7] Understanding these core attributes is the foundational step for any experimental design.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 126674-93-9 | [6][7][8][9][10][11] |

| Molecular Formula | C₈H₃F₂NO₂ | [7][12] |

| Molecular Weight | 183.11 g/mol | [7][10] |

| Appearance | Pale-yellow to yellow-brown solid | [7] |

| Density | ~1.578 g/cm³ | [6][7] |

| pKa (Predicted) | 7.65 ± 0.20 | [6][7] |

| InChI Key | YIVXDNUTNIKQMY-UHFFFAOYSA-N | [6] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is typically achieved through a robust, two-stage process involving an acid-catalyzed cyclization, a classic method for isatin formation known as the Sandmeyer isatin synthesis.[6][7]

Stage 1: Formation of the Isonitrosoacetanilide Intermediate

The synthesis begins with the reaction of 3,5-difluoroaniline with chloral hydrate and hydroxylamine to form the N-(3,5-difluorophenyl)-2-hydroxyimino-acetamide intermediate. This step is crucial as it installs the necessary atoms and framework required for the subsequent intramolecular cyclization.

Stage 2: Acid-Catalyzed Cyclization to 4,6-difluoroisatin

The intermediate, 2-hydroxyimino-N-(3,5-difluorophenyl)-acetamide, is then treated with a strong acid, such as concentrated sulfuric acid.[6][7] The acid protonates the hydroxyl group of the oxime, facilitating its elimination as water and generating a reactive nitrilium ion. This species undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich difluorophenyl ring. The subsequent hydrolysis of the resulting imine yields the target dione, this compound. The choice of concentrated sulfuric acid is deliberate; it acts as both the catalyst and a dehydrating agent, driving the reaction to completion with high yields, often exceeding 90%.[6][7]

Detailed Experimental Protocol

The following protocol is a self-validating system derived from established procedures.[6][7] Adherence to these steps ensures high purity and yield.

Materials:

-

2-hydroxyimino-N-(3,5-difluorophenyl)-acetamide (105 mmol, 21.1 g)

-

Concentrated Sulfuric Acid (115 ml)

-

Crushed Ice (1.2 kg)

-

Deionized Water

-

Phosphorus pentoxide (for desiccation)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, preheat concentrated sulfuric acid (115 ml) to 50-60°C with controlled stirring. Expertise & Experience: Preheating the acid is critical to ensure the reaction initiates promptly upon addition of the starting material and avoids uncontrolled exotherms.

-

Substrate Addition: Slowly and carefully add the 2-hydroxyimino-N-(3,5-difluorophenyl)-acetamide (21.1 g) to the preheated acid. Maintain the temperature between 50-60°C during the addition.

-

Initial Reaction: Once the addition is complete, continue stirring at 50-60°C for an additional 15 minutes.

-

Reaction Completion: Increase the temperature to 100°C and maintain stirring for 30 minutes to drive the cyclization to completion. Trustworthiness: Monitoring the reaction by TLC (Thin Layer Chromatography) at this stage can confirm the consumption of the starting material.

-

Work-up - Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare 1.2 kg of crushed ice. Slowly and cautiously pour the reaction mixture onto the ice with vigorous stirring. A yellow solid will precipitate. Causality: This quenching step is essential to stop the reaction and precipitate the product, which is poorly soluble in the acidic aqueous solution.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid copiously with deionized water until the filtrate is neutral (check with pH paper). This removes residual sulfuric acid.

-

Drying: Dry the final product, a yellow solid of this compound, in a desiccator over phosphorus pentoxide to obtain the final product (Expected yield: ~18.4 g, 95%).[6]

Applications in Drug Discovery: A Scaffold of High Potential

The this compound molecule is not just a chemical curiosity; it is a strategic starting point for synthesizing compounds with significant therapeutic potential.

-

The Isatin Core: The isatin nucleus is a well-established pharmacophore found in compounds with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] It serves as a versatile template for developing enzyme inhibitors, particularly for kinases, which are central to many signaling pathways in cancer.[2]

-

The Role of Fluorine: The introduction of two fluorine atoms at the 4 and 6 positions has profound implications.[4]

-

Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity of the N-H proton, influencing hydrogen bonding interactions with target proteins.

-

Enhanced Binding: The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity.

-

Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[4]

-

Lipophilicity: Strategic fluorination can modulate a compound's lipophilicity, which is critical for cell permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

This compound is a valuable precursor for creating libraries of novel indole-based molecules for high-throughput screening in various disease models, from oncology to neurodegenerative disorders.[2][5][13]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount.

-

Hazard Identification: The compound is classified as hazardous.[9][14][15]

-

Personal Protective Equipment (PPE): Always handle this chemical in a chemical fume hood.[16] Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[16]

-

Handling: Avoid breathing dust. Prevent contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[14][17]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[6][7]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.[16]

-

Conclusion

This compound is more than a mere chemical intermediate; it is a strategically designed building block for the next generation of therapeutics. Its combination of the proven isatin scaffold with the powerful modulatory effects of fluorine makes it an invaluable tool for medicinal chemists and drug discovery professionals. By understanding its synthesis, properties, and safe handling, researchers can effectively leverage this compound to explore novel chemical space and accelerate the development of innovative drugs.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). This compound CAS 126674-93-9. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound(CAS#:126674-93-9). Retrieved from [Link]

-

PubChem. (n.d.). 5,6-Difluoroisoindoline-1,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 4,6-Difluoro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]

-

G. A. M. Giardina et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Z. Tribak et al. (2016). Synthesis of new 1H-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. ResearchGate. Retrieved from [Link]

-

M. A. Ansari et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]

-

A. K. Sachan et al. (2020). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. ResearchGate. Retrieved from [Link]

-

J. C. J. M. D. S. Menezes et al. (2017). Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. PubMed. Retrieved from [Link]

-

C. G. Wermuth. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,6-DIFLUOROINDOLINE-2,3-DIONE CAS#: 126674-93-9 [amp.chemicalbook.com]

- 7. 4,6-DIFLUOROINDOLINE-2,3-DIONE | 126674-93-9 [chemicalbook.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound CAS 126674-93-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemscene.com [chemscene.com]

- 12. echemi.com [echemi.com]

- 13. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pfaltzandbauer.com [pfaltzandbauer.com]

- 16. This compound | CAS#:126674-93-9 | Chemsrc [chemsrc.com]

- 17. fishersci.com [fishersci.com]

Synthesis pathways for 4,6-difluoro-1H-indole-2,3-dione

An In-Depth Technical Guide to the Synthesis of 4,6-difluoro-1H-indole-2,3-dione

Abstract

This compound, commonly known as 4,6-difluoroisatin, is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, make it a valuable building block for synthesizing a diverse range of biologically active compounds, including inhibitors of kinases, caspases, and other enzymes implicated in various diseases.[1][2][3][4] This guide provides a comprehensive overview of the primary synthesis pathways for this key intermediate, with a focus on the well-established Sandmeyer isatin synthesis. We will delve into the mechanistic rationale, provide detailed, field-proven protocols, and discuss alternative synthetic strategies, offering researchers and drug development professionals a practical and authoritative resource.

Introduction: The Significance of 4,6-Difluoroisatin

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][5] The introduction of fluorine atoms into the isatin core, as in 4,6-difluoroisatin, can significantly enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can modulate factors such as metabolic stability, lipophilicity, and binding affinity to target proteins. This makes 4,6-difluoroisatin an attractive starting material for developing novel therapeutics with improved efficacy and pharmacokinetic properties.[6]

The primary challenge in its synthesis lies in achieving efficient and regioselective construction of the indole core under conditions compatible with the electron-withdrawing nature of the fluorine substituents. This guide will focus on the most robust and widely cited method for its preparation.

Primary Synthesis Pathway: The Sandmeyer Approach

The Sandmeyer isatin synthesis, first described in 1919, remains one of the most reliable and common methods for preparing isatins from anilines.[7][8] This two-step procedure is particularly effective for anilines bearing electron-withdrawing groups.[9][10] The overall strategy involves the condensation of an appropriately substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is subsequently cyclized in strong acid to yield the final isatin product.

Mechanistic Rationale and Causality

The synthesis of 4,6-difluoroisatin via the Sandmeyer route begins with 3,5-difluoroaniline. The reaction proceeds through two distinct, critical stages:

-

Stage 1: Formation of 2-(hydroxyimino)-N-(3,5-difluorophenyl)acetamide. This step involves the reaction of 3,5-difluoroaniline with chloral hydrate and hydroxylamine hydrochloride.[7][8][11] Chloral hydrate reacts with hydroxylamine to form chloral oxime, which is then attacked by the aniline nucleophile. The resulting intermediate eliminates HCl to form the isonitrosoacetanilide. The presence of a sodium sulfate solution is crucial for maintaining a high reaction concentration and facilitating the precipitation of the intermediate product.

-

Stage 2: Acid-Catalyzed Cyclization. The isolated isonitrosoacetanilide is treated with a strong dehydrating acid, typically concentrated sulfuric acid.[7][12] The acid protonates the oxime oxygen, facilitating the elimination of water and formation of a highly reactive nitrilium ion intermediate. This intermediate undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) at the ortho position of the aniline ring. The strong electron-withdrawing nature of the fluorine atoms deactivates the ring, necessitating harsh conditions (elevated temperature and concentrated H₂SO₄) to drive the cyclization to completion. Subsequent hydrolysis of the resulting imine yields the desired this compound.

Visualization of the Sandmeyer Pathway

Caption: The two-stage Sandmeyer synthesis of 4,6-difluoroisatin.

Detailed Experimental Protocol

This protocol is synthesized from established methodologies for preparing 4,6-difluoroisatin.[12]

Stage 1: Synthesis of 2-(hydroxyimino)-N-(3,5-difluorophenyl)acetamide

-

Reaction Setup: In a suitable reaction vessel, dissolve sodium sulfate (Na₂SO₄) in deionized water to create a saturated solution.

-

Reagent Addition: To this solution, add 3,5-difluoroaniline, chloral hydrate, and hydroxylamine hydrochloride. The molar ratios should be carefully controlled based on the starting amount of aniline.

-

Reaction Conditions: Heat the mixture with vigorous stirring. The reaction progress can be monitored by the precipitation of the isonitrosoacetanilide intermediate.

-

Work-up: Once the reaction is complete, cool the mixture and collect the precipitated solid by filtration. Wash the solid thoroughly with water to remove any inorganic salts and unreacted starting materials. Dry the product under vacuum.

Stage 2: Synthesis of this compound

-

Reaction Setup: In a separate vessel equipped with a stirrer and thermometer, carefully preheat concentrated sulfuric acid (H₂SO₄) to 50-60°C. Caution: This step is highly exothermic and should be performed with extreme care in a fume hood.

-

Reagent Addition: Slowly and portion-wise, add the dried 2-(hydroxyimino)-N-(3,5-difluorophenyl)acetamide from Stage 1 to the heated sulfuric acid. The rate of addition should be controlled to maintain the temperature.

-

Reaction Conditions: After the addition is complete, stir the mixture at 50-60°C for approximately 15 minutes. Then, increase the temperature to 100°C and maintain it for an additional 30 minutes to ensure complete cyclization.[12]

-

Work-up and Purification: Cool the reaction mixture to room temperature and then slowly pour it onto a large volume of crushed ice with stirring. This will precipitate the crude product.

-

Isolation: Collect the yellow solid product by filtration. Wash the solid extensively with water until the filtrate is neutral.

-

Drying: Dry the final product in a desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀) to obtain pure this compound.[12]

Alternative Synthetic Strategies

While the Sandmeyer synthesis is the most direct route, other classical methods for isatin synthesis can be conceptually adapted for 4,6-difluoroisatin, typically also starting from 3,5-difluoroaniline. These routes offer alternative approaches that may be advantageous depending on reagent availability and desired scale.

-

Stolle Synthesis: This method involves the reaction of 3,5-difluoroaniline with oxalyl chloride to form an intermediate N-(3,5-difluorophenyl)oxamoyl chloride. Subsequent intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), would yield the target isatin.[5][9] This method avoids the use of hydroxylamine.

-

Gassman Synthesis: This pathway begins with the protection of the amino group of 3,5-difluoroaniline, followed by reaction with an appropriate electrophile to introduce a methylthio group at the ortho position. Oxidation and subsequent cyclization would lead to the isatin core.[1][4]

-

Martinet Dioxindole Synthesis: This reaction involves the condensation of 3,5-difluoroaniline with an ester of mesoxalic acid.[2][13] The resulting dioxindole can then be oxidized to the corresponding isatin. This method is particularly useful for preparing 3-hydroxy-2-oxindole derivatives.[13]

Conceptual Overview of Alternative Pathways

Caption: Alternative conceptual routes to 4,6-difluoroisatin.

Product Characterization and Data

Proper characterization of the final product is essential to confirm its identity and purity. The data below is based on reported values for this compound.[12]

| Property | Value |

| Molecular Formula | C₈H₃F₂NO₂ |

| Molecular Weight | 183.11 g/mol |

| Appearance | Light yellow to green-yellow solid |

| CAS Number | 126674-93-9 |

| ¹H-NMR (DMSO-d₆) | δ 6.60 (1H, dd, J = 8.8, 2.0 Hz), 6.84 (1H, dt, J = 9.8, 2.0 Hz), 11.20 (1H, br s) |

| Yield (Sandmeyer) | ~95% |

Conclusion

The synthesis of this compound is most reliably achieved through the two-stage Sandmeyer isatin synthesis, starting from 3,5-difluoroaniline. This method provides high yields and a straightforward protocol, despite requiring careful handling of concentrated sulfuric acid. The detailed mechanistic understanding and experimental procedure outlined in this guide serve as a self-validating system for researchers. While alternative pathways like the Stolle, Gassman, and Martinet syntheses are viable conceptual alternatives, the Sandmeyer approach remains the most empirically validated and efficient route for producing this critical fluorinated building block for advanced drug discovery programs.

References

-

Hewawasam, P., & Meanwell, N. A. (Year). Synthesis of Substituted Isatins. Journal of Organic Chemistry. Available at: [Link]

-

Name Reactions in Organic Synthesis. Sandmeyer Isatin Synthesis. Available at: [Link] (Note: A direct PDF link was not available, a general authoritative source is provided instead).

-

Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2022). Isatin. Available at: [Link]

-

SynArchive. Sandmeyer Isatin Synthesis. Available at: [Link]

-

Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

International Research and Publishing Academy. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. Available at: [Link]

-

BuyersGuideChem. 4,6-Difluoroisatin. Available at: [Link]

-

Sharma, V., et al. (Year). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. Available at: [Link]

-

ResearchGate. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Available at: [Link]

-

ResearchGate. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds. Available at: [Link]

-

ResearchGate. Gassman synthetic scheme for the synthesis of Isatin. Available at: [Link]

-

ChemUniverse. 4,6-DIFLUOROISATIN. Available at: [Link]

-

ResearchGate. Synthesis of isatin by Martinet's method. Available at: [Link]

-

Chemsrc. This compound. Available at: [Link]

-

PubMed. Medicinal chemistry of difluoropurines. Available at: [Link]

-

Wikipedia. Martinet dioxindole synthesis. Available at: [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biomedres.us [biomedres.us]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. ijcmas.com [ijcmas.com]

- 10. journals.irapa.org [journals.irapa.org]

- 11. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 12. 4,6-DIFLUOROINDOLINE-2,3-DIONE CAS#: 126674-93-9 [amp.chemicalbook.com]

- 13. Martinet dioxindole synthesis - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Intersection of a Privileged Scaffold and a Unique Element

An In-depth Technical Guide to the Biological Activity of Fluorinated Indole-2,3-diones

The indole-2,3-dione, or isatin, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] First synthesized in 1840, isatin and its derivatives are found in various natural sources and are integral to numerous pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1] The versatility of the isatin core allows for chemical modifications at multiple positions, enabling the fine-tuning of its biological profile.

The strategic incorporation of fluorine into pharmacologically active molecules has become a powerful tool in modern drug design.[2] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[2] When this unique element is introduced into the privileged isatin scaffold, the resulting fluorinated indole-2,3-diones exhibit a remarkable spectrum of enhanced and novel biological activities. This guide provides a comprehensive technical overview of the multifaceted biological activities of these compounds, focusing on their anticancer, enzyme inhibitory, antimicrobial, and antiviral properties, complete with field-proven experimental protocols for their evaluation.

Potent Anticancer Activity and Pro-Apoptotic Mechanisms

Fluorinated isatins have emerged as a highly promising class of anticancer agents, demonstrating significant cytotoxicity against a range of human cancer cell lines.[3][4] Their primary mechanism of action is the induction of apoptosis, or programmed cell death, a critical pathway that is often dysregulated in cancer.[5][6]

Mechanism of Action: Orchestrating Cell Death

The anticancer effect of fluorinated isatins is not merely cytotoxic but is driven by a sophisticated induction of the intrinsic apoptotic pathway. This process involves:

-

Generation of Reactive Oxygen Species (ROS): The compounds stimulate the production of ROS within cancer cells.[5][6] Elevated ROS levels create oxidative stress, a condition that is toxic to the cell.

-

Mitochondrial Membrane Dissipation: The increase in oxidative stress leads to the depolarization of the mitochondrial membrane, compromising the integrity of this vital organelle.[5][6]

-

Caspase Cascade Activation: Mitochondrial dysfunction triggers the release of cytochrome c, which activates a cascade of cysteine-aspartic proteases known as caspases. Fluorinated isatins have been shown to be particularly effective inhibitors of effector caspases, such as caspase-3 and caspase-7, which are the final executioners of apoptosis, cleaving essential cellular proteins and leading to cell death.[7][8]

Caption: Pro-apoptotic signaling pathway induced by fluorinated indole-2,3-diones.

Quantitative Anticancer Data

The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit the growth of 50% of the cancer cells.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Fluorinated Indolinone | HuH7 (Hepatocellular Carcinoma) | 0.09 | [3] |

| Fluorinated Bis-indole | A549 (Lung Cancer) | 0.8 | [4] |

| 3-Fluoroindole Derivative | HepG2 (Hepatocellular Carcinoma) | 2.50 | [4] |

| 2,3-Dimethyl-5-fluoroindole | Calu1 (Lung Carcinoma) | 3.1 | [2] |

| 2,3-Dimethyl-5-fluoroindole | Panc1 (Pancreas Carcinoma) | 3.2 | [2] |

| Hydroxyl-bisindole | HepG2 (Hepatocellular Carcinoma) | 7.37 | [9] |

| Fluorinated Isatin-Hydrazone | A549 (Lung Cancer) | 42.43 | [10] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.[11] It measures the metabolic activity of mitochondrial succinate dehydrogenase.[11]

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549, HepG2) in a 96-well microtiter plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the fluorinated indole-2,3-dione compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[13]

Potent Enzyme Inhibition: Targeting Caspases

As a key component of their anticancer mechanism, many fluorinated isatins are potent inhibitors of effector caspases, particularly caspase-3 and caspase-7.[8] These enzymes are critical for the execution phase of apoptosis, making them prime targets for therapeutic intervention.[7]

Quantitative Caspase Inhibition Data

The inhibitory potency against caspases is also measured by IC₅₀ values, with some fluorinated isatins demonstrating activity in the nanomolar range.

| Compound Class | Target Enzyme | IC₅₀ (nM) | Reference |

| Pyrrolidinyl Sulfonyl Isatin | Caspase-3 | 30 | [8] |

| Pyrrolidinyl Sulfonyl Isatin | Caspase-7 | 37 | [8] |

Experimental Protocol: Fluorometric Caspase-3/7 Activity Assay

This assay quantifies caspase activity by measuring the cleavage of a specific fluorogenic substrate.[14][15]

Caption: Workflow for a fluorometric caspase activity assay.

Step-by-Step Methodology:

-

Induce Apoptosis: Treat cells with the test compound to induce apoptosis according to your experimental design.[16]

-

Prepare Cell Lysate: Harvest the cells and resuspend them in a chilled cell lysis buffer. Incubate on ice for 10 minutes to ensure complete lysis.[16] Centrifuge the mixture to pellet cellular debris and collect the supernatant containing the cell lysate.

-

Assay Reaction: In a 96-well black plate suitable for fluorescence, add the cell lysate to a reaction buffer containing DTT.[17]

-

Substrate Addition: Add the fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), to each well.[15] Activated caspase-3 will cleave the substrate, releasing the highly fluorescent AMC molecule.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[16]

-

Fluorescence Measurement: Read the plate in a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~420-460 nm.[16] The fluorescence intensity is directly proportional to the caspase-3 activity.

Broad-Spectrum Antimicrobial Activity

Fluorinated indole-2,3-diones have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, positioning them as potential leads for new antibiotic development.[3][18]

Quantitative Antimicrobial Data

Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[19]

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Indole-Thiadiazole Hybrid | S. aureus | 3.125 | [20] |

| Indole-Thiadiazole Hybrid | E. coli | 6.25 | [20] |

| Indole-Thiadiazole Hybrid | B. subtilis | 3.125 | [20] |

| Fluorinated Isatin Hydrazone | B. subtilis | Comparable to Ciprofloxacin | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a gold-standard method for determining the MIC of an antimicrobial agent in a quantitative manner.[19][21]

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Step-by-Step Methodology:

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard. Dilute this suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[22]

-

MIC Determination: After incubation, the MIC is identified as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[21]

Promising Antiviral Activity

Derivatives of fluorinated isatins have shown significant inhibitory activity against a variety of viruses, including influenza virus (H1N1), herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[23][24][25]

Key Antiviral Metrics

-

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.[12]

-

CC₅₀ (50% Cytotoxic Concentration): The concentration that causes a 50% reduction in host cell viability.[12]

-

SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity of the compound for the virus over the host cell, signifying a better therapeutic window.[12]

Quantitative Antiviral Data

| Compound Class | Virus | EC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |

| Isatin Derivative | H1N1 | 0.0027 | >100 | >37,000 | [25] |

| Isatin Derivative | HSV-1 | 0.0022 | >100 | >45,000 | [25] |

| Isatin Derivative | COX-B3 | 0.0092 | >100 | >10,800 | [25] |

| 4-Fluoroindole Hybrid | HIV-1 | 0.02 nM | - | - | [24] |

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay is widely used to screen for antiviral activity by measuring a compound's ability to protect host cells from virus-induced damage and death (cytopathic effect).[26][27]

Step-by-Step Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) in 96-well plates and incubate overnight to form a confluent monolayer.[12]

-

Compound and Virus Addition: Remove the growth medium. Add serial dilutions of the test compound to the wells, followed by the addition of a standardized amount of virus.

-

Controls: Include virus control wells (cells + virus, no compound), cell control wells (cells only), and a positive control with a known antiviral drug.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show >80% CPE (typically 3-5 days).[26]

-

Quantify Cell Viability: Assess cell viability using a stain such as Neutral Red or an MTT assay. The stain is taken up only by living cells.

-

Data Analysis: Measure the absorbance on a plate reader. Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. Determine the EC₅₀ (from treated, infected cells) and CC₅₀ (from treated, uninfected cells) by plotting the data in a dose-response curve. Calculate the Selectivity Index (SI).[26]

Conclusion and Future Directions

Fluorinated indole-2,3-diones represent a versatile and potent class of biologically active compounds. The strategic introduction of fluorine into the isatin scaffold consistently yields derivatives with significant anticancer, enzyme inhibitory, antimicrobial, and antiviral properties. Their ability to induce apoptosis in cancer cells, particularly through the activation of caspases, makes them compelling candidates for oncological drug development. Furthermore, their broad-spectrum antimicrobial and antiviral activities warrant continued investigation in the search for new anti-infective agents.

Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity while minimizing host toxicity. The exploration of novel fluorination patterns and substitutions on the isatin ring will undoubtedly lead to the discovery of next-generation therapeutic agents with improved pharmacological profiles.

References

- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol. Promega.

- Eldebss, T. M. A., et al. (2014). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. Medicinal Chemistry Research, 23(1), 115-124.

- Bio-protocol. (n.d.). Antiviral assay. Bio-protocol.

-

Wikipedia. (n.d.). Antibiotic sensitivity testing. Wikipedia. Retrieved from [Link]

- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases, 49(8), 1249–1255.

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Antiviral Assays. BenchChem.

- World Organisation for Animal Health. (2012). Guideline 2.1. — Laboratory methodologies for bacterial antimicrobial susceptibility testing. OIE Terrestrial Manual.

- Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray.

-

Podichetty, A. K., et al. (2009). Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2680-2688. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated isatin derivatives exhibit various types of biological activity. ResearchGate. Retrieved from [Link]

-

Wagner, S., et al. (2009). Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors. Future Medicinal Chemistry, 1(4), 735-752. Retrieved from [Link]

-

Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12644-12650. Retrieved from [Link]

-

protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. Retrieved from [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. Retrieved from [Link]

-

Joshi, K. C., et al. (1987). Studies of potential organo-fluorine antibacterial agents. Part 5: Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives. Journal of the Indian Chemical Society, 64(10), 612-614. Retrieved from [Link]

-

MSD Manual Professional Edition. (n.d.). Susceptibility Testing. MSD Manuals. Retrieved from [Link]

-

JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments. Retrieved from [Link]

-

Cregan, S. P., et al. (2009). Caspase Protocols in Mice. Methods in Molecular Biology, 559, 29-39. Retrieved from [Link]

-

IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBT Bioservices. Retrieved from [Link]

-

Desselberger, U. (2000). Antiviral Methods and Protocols. Journal of Clinical Pathology, 53(12), 945. Retrieved from [Link]

-

Riss, T. L., & Moravec, R. A. (2004). A Review on in-vitro Methods for Screening of Anticancer Drugs. Assay and Drug Development Technologies, 2(5), 51-62. Retrieved from [Link]

-

Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 211, 134-154. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 14(10), 1856-1896. Retrieved from [Link]

-

Zlotos, W., et al. (2012). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Acta Poloniae Pharmaceutica, 69(5), 947-951. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20083-20124. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. Retrieved from [Link]

-

Philip, A., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Indian Journal of Pharmaceutical Education and Research, 46(1), 33-39. Retrieved from [Link]

-

Bogdanov, M. G., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(20), 15119. Retrieved from [Link]

-

Yilmaz, I., et al. (2024). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega, 9(24), 27103-27121. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Semantic Scholar. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Retrieved from [Link]

-

Bogdanov, M. G., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(20), 15119. Retrieved from [Link]

-

ResearchGate. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). An insight into the recent developments in anti-infective potential of indole and associated hybrids. PubMed Central. Retrieved from [Link]

-

El-Sabbagh, N. A., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 28(14), 5364. Retrieved from [Link]

-

Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 211, 134-154. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME Evaluations. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PubMed Central. Retrieved from [Link]

-

Joshi, K. C., et al. (1981). Fluorine Containing Bioactive Heterocycles : Part I. Synthesis and Antibacterial, Fungicidal and Antiviral Activities of Some New Fluorine Containing 3-Dialkylaminoethylthio-5-Morpholinomethyl[14][23][28]Triazino[5,6-b]lndoles and 3-[2-( 5-Benzylidene-4-Thiazolidinone)Diazo]lndol-2-Ones. Journal of Indian Chemical Society, 58(2), 193-195. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. Retrieved from [Link]

-

Yencilek, B., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(3), 397-406. Retrieved from [Link]

-

ResearchGate. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]

- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives [mdpi.com]

- 6. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 18. Studies of potential organo-fluorine antibacterial agents. Part 5: Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. turkjps.org [turkjps.org]

- 21. apec.org [apec.org]

- 22. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 23. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 27. ibtbioservices.com [ibtbioservices.com]

- 28. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

The Ascendant Trajectory of 4,6-Difluoroisatin Derivatives in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The isatin scaffold, a privileged heterocyclic motif, has perennially captured the attention of medicinal chemists due to its remarkable and diverse pharmacological profile.[1] The strategic incorporation of fluorine atoms into this core structure has emerged as a powerful strategy to modulate and enhance its therapeutic potential. This guide delves into the burgeoning field of 4,6-difluoroisatin derivatives, offering a comprehensive exploration of their synthesis, a nuanced analysis of their biological activities, and a forward-looking perspective on their prospective applications in drug development. Particular emphasis is placed on their promising anticancer properties, underpinned by their ability to induce apoptosis through caspase-dependent mechanisms. This document serves as a technical resource, providing detailed experimental protocols, structure-activity relationship insights, and a foundational understanding of the mechanistic underpinnings of this exciting class of compounds.

Introduction: The Strategic Imperative of Fluorination in Isatin Scaffolds

Isatin (1H-indole-2,3-dione) is an endogenous compound with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties.[2][3] The introduction of fluorine, the most electronegative element, into organic molecules can profoundly alter their physicochemical and biological properties.[4] Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the acidity or basicity of nearby functional groups, thereby influencing binding interactions with biological targets.[4]

The 4,6-difluoro substitution pattern on the isatin ring is of particular interest. The strong electron-withdrawing nature of the two fluorine atoms can significantly impact the electron distribution within the aromatic system, potentially influencing the reactivity of the C3-carbonyl group, a key site for derivatization, and modulating the molecule's interaction with target proteins. This guide will illuminate the synthesis and therapeutic promise of this specific class of fluorinated isatins.

Synthetic Pathways to 4,6-Difluoroisatin and Its Derivatives

The synthetic accessibility of the 4,6-difluoroisatin core is crucial for the exploration of its derivative space. A reliable and scalable synthesis is paramount for further drug discovery and development efforts.

Core Synthesis of 4,6-Difluoroisatin

A robust two-stage synthesis of 4,6-difluoroisatin (CAS 126674-93-9) has been established, commencing from the readily available 3,5-difluoroaniline.[4]

Experimental Protocol: Synthesis of 4,6-Difluoroisatin

Stage 1: Synthesis of 2-hydroxyimino-N-(3,5-difluorophenyl)-acetamide

-

To a solution of 3,5-difluoroaniline (1 equivalent) in a suitable solvent (e.g., a mixture of water and hydrochloric acid), add a solution of chloral hydrate (1 equivalent) and hydroxylamine hydrochloride (3 equivalents).

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with water until neutral and dry to afford 2-hydroxyimino-N-(3,5-difluorophenyl)-acetamide.

Stage 2: Cyclization to 4,6-Difluoro-1H-indole-2,3-dione

-

Preheat concentrated sulfuric acid to 50-60°C.

-

Slowly add the 2-hydroxyimino-N-(3,5-difluorophenyl)-acetamide from Stage 1 to the heated sulfuric acid with stirring.

-

After the initial addition, increase the temperature to 100°C and continue stirring for approximately 30 minutes.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Collect the precipitated yellow solid by filtration.

-

Wash the solid extensively with water until the filtrate is neutral.

-

Dry the product in a desiccator over a suitable drying agent (e.g., phosphorus pentoxide) to yield this compound.[4]

Derivatization Strategies

The C3-carbonyl group and the N1-position of the 4,6-difluoroisatin core are the primary sites for chemical modification to generate a diverse library of derivatives.

N-alkylation of the isatin nucleus can modulate lipophilicity and introduce functionalities for further conjugation.[5] Microwave-assisted synthesis has been shown to be an efficient method for N-alkylation of isatins.[5][6]

Experimental Protocol: General Microwave-Assisted N-Alkylation of 4,6-Difluoroisatin

-

In a microwave-safe vessel, combine 4,6-difluoroisatin (1 equivalent), the desired alkyl halide (1.1 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

-

Add a few drops of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).

-

Subject the mixture to microwave irradiation at a specified power and for a short duration (typically a few minutes).

-

Monitor the reaction by TLC.

-

Upon completion, allow the mixture to cool, and partition it between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-alkylated 4,6-difluoroisatin derivative.[6]

The C3-carbonyl of isatin readily condenses with primary amines to form Schiff bases, a class of compounds with a broad range of biological activities.[7][8]

Experimental Protocol: General Synthesis of 4,6-Difluoroisatin Schiff Bases

-

Dissolve equimolar amounts of 4,6-difluoroisatin and the desired primary amine in warm ethanol containing a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours.

-

Allow the mixture to cool to room temperature, which may induce precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol-water) to afford the pure Schiff base derivative.[8]

Biological Activities and Potential Therapeutic Uses

The introduction of the 4,6-difluoro substitution pattern is anticipated to confer unique biological properties. The primary therapeutic area of interest for these derivatives is oncology.

Anticancer Activity

Fluorinated isatins have demonstrated significant potential as anticancer agents.[7][9] Their cytotoxic effects are often linked to the induction of apoptosis in cancer cells.

A study on a series of fluorinated 1-benzylisatins provides valuable insights into the potential of this class of compounds. While not specifically 4,6-difluoro derivatives, the data underscores the importance of fluorine substitution for anticancer activity.

| Compound | Substitution Pattern | M-HeLa IC₅₀ (µM) | HuTu 80 IC₅₀ (µM) | Chang Liver IC₅₀ (µM) |

| 3a | 5-Fluoro, N-(2-fluorobenzyl) | 40.0 ± 2.0 | 20.0 ± 2.0 | 50.0 ± 3.0 |

| 3b | 5-Fluoro, N-(2-chlorobenzyl) | 25.0 ± 2.0 | 20.0 ± 2.0 | 30.0 ± 3.0 |

| 3d | 5-Fluoro, N-(2,6-difluorobenzyl) | 30.0 ± 2.0 | 20.0 ± 2.0 | 50.0 ± 3.0 |

| 5-FU | (Reference Drug) | 20.0 ± 2.0 | 20.0 ± 2.0 | 20.0 ± 2.0 |

| Data adapted from a study on fluorinated 1-benzylisatins.[10] |

Structure-Activity Relationship (SAR) Insights:

From the available data on fluorinated isatins, several preliminary SAR observations can be made:

-

Halogen Substitution on the Benzyl Ring: The presence of halogen substituents on the N-benzyl ring appears to be crucial for cytotoxic activity. Compounds with ortho-fluoro, ortho-chloro, and 2,6-difluoro substitutions on the benzyl ring exhibited the highest activity against the tested cancer cell lines.[10]

-

Selectivity: The fluorinated isatin derivatives demonstrated a degree of selectivity for cancer cells over normal cells, an important characteristic for potential therapeutic agents.[10]

Further research is imperative to synthesize and evaluate a broader range of 4,6-difluoroisatin derivatives to establish a more comprehensive SAR.

Mechanism of Action: Induction of Apoptosis

A key mechanism underlying the anticancer activity of fluorinated isatins is the induction of apoptosis, or programmed cell death.[7][9]

Evidence suggests that these compounds trigger the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress signals and converges on the mitochondria.

Figure 1: Proposed intrinsic apoptosis pathway induced by 4,6-difluoroisatin derivatives.

The process is believed to involve:

-

Mitochondrial Membrane Dissipation: The compounds induce stress on the mitochondria.

-

Regulation of Bcl-2 Family Proteins: They are thought to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[11][12]

-

Cytochrome c Release: This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates the initiator caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases-3 and -7.

-

Cellular Dismantling: Caspases-3 and -7 orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[7][9]

Isatin derivatives have been identified as potent inhibitors of caspases, particularly the executioner caspases-3 and -7.[10] Fluorinated pyrrolidinyl sulfonyl isatins have shown high potency with IC₅₀ values in the nanomolar range for these caspases.[10] This suggests that 4,6-difluoroisatin derivatives could be developed as highly selective and potent caspase inhibitors.

| Compound Class | Target Caspases | Reported IC₅₀ Values |

| Fluorinated pyrrolidinyl sulfonyl isatins | Caspase-3 and -7 | Up to 30 nM and 37 nM, respectively |

| Data from a study on fluorinated isatin derivatives.[10] |

The development of potent and selective caspase inhibitors has significant therapeutic implications, not only in cancer but also in other diseases characterized by dysregulated apoptosis, such as neurodegenerative and cardiovascular disorders.

Figure 2: A representative experimental workflow for the synthesis and evaluation of 4,6-difluoroisatin derivatives.

Future Directions and Therapeutic Potential

The 4,6-difluoroisatin scaffold represents a promising starting point for the development of novel therapeutics. The following are key areas for future research:

-

Expansion of Derivative Libraries: A systematic exploration of the chemical space around the 4,6-difluoroisatin core is warranted. This includes the synthesis of a wider range of N-substituted derivatives, Schiff bases, hydrazones, and other heterocyclic-fused analogs.

-

Comprehensive Biological Screening: Derivatives should be screened against a broad panel of cancer cell lines to identify those with high potency and selectivity. Further evaluation against other disease models, such as those for viral infections and neurodegenerative disorders, could uncover new therapeutic applications.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds is crucial. This includes identifying specific protein interactions and understanding the upstream events that trigger the apoptotic cascade.

-